molecular formula C16H30O3 B15222214 tert-Butyl 12-oxododecanoate

tert-Butyl 12-oxododecanoate

Cat. No.: B15222214
M. Wt: 270.41 g/mol
InChI Key: HNNNDAHTAPOXQF-UHFFFAOYSA-N
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Description

tert-Butyl 12-oxododecanoate is an organic compound belonging to the class of carboxylic acid esters It is characterized by the presence of a tert-butyl group attached to the ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 12-oxododecanoate can be synthesized through the esterification of 12-oxododecanoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide as an oxidizing agent. This method allows for the efficient conversion of carboxylic acids to their corresponding tert-butyl esters under mild conditions . The process is scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 12-oxododecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

tert-Butyl 12-oxododecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 12-oxododecanoate involves its reactivity as an ester. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by acids or bases, depending on the reaction conditions. The tert-butyl group provides steric hindrance, making the ester more resistant to nucleophilic attack compared to less bulky esters .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 12-oxododecanoate is unique due to its longer carbon chain and the presence of a keto group, which imparts distinct reactivity and properties compared to other tert-butyl esters. Its structure allows for specific applications in organic synthesis and industrial processes that require longer-chain esters.

Properties

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

IUPAC Name

tert-butyl 12-oxododecanoate

InChI

InChI=1S/C16H30O3/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17/h14H,4-13H2,1-3H3

InChI Key

HNNNDAHTAPOXQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCC=O

Origin of Product

United States

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